molecular formula C21H24ClN3O4S B2842679 (4-(3-Chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone CAS No. 638135-71-4

(4-(3-Chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone

Cat. No. B2842679
CAS RN: 638135-71-4
M. Wt: 449.95
InChI Key: PQENZYXOUZMDFI-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a piperazine ring, a morpholine ring, a sulfonyl group, and a ketone group. The presence of these functional groups suggests that the compound could have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine and morpholine rings would provide a rigid, cyclic structure, while the sulfonyl and ketone groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The piperazine and morpholine rings might undergo substitution reactions, while the ketone could be involved in condensation or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Antidepressant Research

This compound has been studied for its potential as an antidepressant. The piperazine moiety is known to interact with serotonin receptors, which are crucial in regulating mood and anxiety. Research has shown that derivatives of this compound can act as serotonin receptor ligands, potentially offering new avenues for antidepressant therapies .

Antitumor Activity

Studies have explored the antitumor properties of this compound. The presence of the piperazine ring and the sulfonyl group can enhance the compound’s ability to inhibit tumor growth. Research indicates that these derivatives can interfere with cancer cell proliferation, making them promising candidates for anticancer drugs .

Antibacterial Applications

This compound has shown significant antibacterial activity. The piperazine and sulfonyl groups contribute to its effectiveness against various bacterial strains. Research has demonstrated that these derivatives can inhibit bacterial growth, suggesting their potential use in developing new antibacterial agents .

Antifungal Research

In addition to antibacterial properties, this compound has been investigated for its antifungal activity. The structural features of the compound allow it to disrupt fungal cell membranes, making it a potential candidate for antifungal treatments. Studies have shown promising results against common fungal pathogens .

Antiviral Applications

Research has also focused on the antiviral properties of this compound. The unique structure of the compound enables it to interfere with viral replication processes. Studies have indicated that it can be effective against certain viruses, providing a basis for the development of new antiviral medications .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s. The interaction with serotonin receptors and other neural pathways suggests that it could help protect neurons from damage and improve cognitive function .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis of analogs of this compound, investigate its mechanism of action in more detail, or evaluate its potential as a therapeutic agent .

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c22-18-4-2-5-19(16-18)23-7-9-24(10-8-23)21(26)17-3-1-6-20(15-17)30(27,28)25-11-13-29-14-12-25/h1-6,15-16H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQENZYXOUZMDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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